3-Fluoro-5-(pentafluorosulfur)benzylamine
Overview
Description
3-Fluoro-5-(pentafluorosulfur)benzylamine is a chemical compound with the CAS Number: 1240257-73-1 . Its IUPAC name is [3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]methanamine . The compound has a molecular weight of 251.2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature .Scientific Research Applications
Synthesis and Substitution
3-Fluoro-5-(pentafluorosulfur)benzylamine, a compound with potential applications in scientific research, can be synthesized through various methods, one of which includes the nucleophilic aromatic substitution of fluorine atoms in related compounds. For instance, the synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have been achieved, providing a pathway to novel (pentafluorosulfanyl)benzenes with 3,5-disubstitution patterns (Ajenjo et al., 2016). This method illustrates the versatility in modifying such compounds for various research applications, particularly in the development of new materials or chemical intermediates.
Catalytic Fluorination
Another significant area of application is the catalytic ortho-fluorination of protected benzylamines, showcasing the compound's utility in medicinal chemistry and synthesis. The use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination has been reported, highlighting the importance of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter (Wang et al., 2009). This method underscores the compound's relevance in creating fluorinated intermediates, which are crucial in the development of pharmaceuticals and agrochemicals due to the impact of fluorination on the biological activity of molecules.
Practical Syntheses
Furthermore, practical syntheses of related fluorinated benzylamines and their derivatives, like 4-Fluoro-2-(methylthio)benzylamine, have been reported, providing insights into the regioselective introduction of functional groups and the subsequent functionalization to more complex molecules (Perlow et al., 2007). These methodologies are pivotal for the synthesis of novel compounds for further research and potential application in various fields, including material science and drug discovery.
Biomimetic Reductive Amination
The biomimetic reductive amination of fluoro aldehydes and ketones, using benzylamine, presents a method for preparing fluorine-containing amines of biological interest. This process, which involves azomethine-azomethine isomerizations, provides a practical method for the synthesis of biologically relevant fluorinated amines, contributing to the exploration of novel therapeutic agents (Ono et al., 1996).
Properties
IUPAC Name |
[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGCFDAJSOIINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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